Cas no 620112-78-9 (CCG-63802)

CCG-63802 structure
Nombre del producto:CCG-63802
Número CAS:620112-78-9
MF:C26H18N4O2S
Megavatios:450.511723995209
MDL:MFCD04190628
CID:836624
PubChem ID:6057678
CCG-63802 Propiedades químicas y físicas
Nombre e identificación
-
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile
- 2-Benzothiazoleacetonitrile, α-[[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-, (alphaE)-
- (2E)-2-Benzothiazol-2-yl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo(5-hydropyridino[1,2-a]pyrimidin-3-yl)]prop-2-enenitrile
- CCG-63802
- (E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)a...
- CCG 63802
- AC1O107Z
- CHEMBL1476646
- HMS1804I11
- MolPort-000-250-364
- STK705022
- STOCK4S-75157
- alpha-[[9-Methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
- 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- UNII-339BU4Y35U
- F82209
- NCGC00101417-01
- GLXC-10986
- Q27075773
- (E)-2-(1,3-benzothiazol-2-yl)-3-(9-methyl-2-(3-methylphenoxy)-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
- HY-70074
- 2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
- (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- DTXCID10133555
- 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((9-METHYL-2-(3-METHYLPHENOXY)-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
- 620112-78-9
- (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- 339BU4Y35U
- BRD-K26970495-001-01-9
- AKOS001693192
- DTXSID10211064
- GTPL8724
- DA-62121
- MS-28172
-
- MDL: MFCD04190628
- Renchi: InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
- Clave inchi: VFSVKVQMZDJFQX-NBVRZTHBSA-N
- Sonrisas: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=CC(C)=C5
Atributos calculados
- Calidad precisa: 450.11524
- Masa isotópica única: 450.11504700g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 4
- Complejidad: 1030
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 107Ų
- Xlogp3: 4.9
Propiedades experimentales
- Denso: 1.31
- Punto de ebullición: 547.9°C at 760 mmHg
- Punto de inflamación: 285.1°C
- índice de refracción: 1.694
- PSA: 78.58
- Logp: 5.77748
CCG-63802 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0040-50mg |
CCG-63802 |
620112-78-9 | 98.38% | 50mg |
$528.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5558-50mg |
CCG-63802 |
620112-78-9 | 98% | 50mg |
¥3413.00 | 2023-09-10 | |
ChemScence | CS-0040-5mg |
CCG-63802 |
620112-78-9 | 98.38% | 5mg |
$72.0 | 2022-04-27 | |
ChemScence | CS-0040-10mg |
CCG-63802 |
620112-78-9 | 98.38% | 10mg |
$120.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C126910-10mg |
CCG-63802 |
620112-78-9 | 10mg |
¥967.00 | 2021-05-25 | ||
Chemenu | CM162023-50mg |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile |
620112-78-9 | 98% | 50mg |
$*** | 2023-05-30 | |
Matrix Scientific | 096061-1g |
(E)-2-(Benzo[d]thiazol-2-yl)-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+% |
620112-78-9 | 95+% | 1g |
$3024.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5558-10mg |
CCG-63802 |
620112-78-9 | 98% | 10mg |
¥940.00 | 2023-09-10 | |
MedChemExpress | HY-70074-50mg |
CCG-63802 |
620112-78-9 | 99.26% | 50mg |
¥3520 | 2024-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364458-5 mg |
CCG-63802, |
620112-78-9 | 5mg |
¥361.00 | 2023-07-10 |
CCG-63802 Literatura relevante
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
620112-78-9 (CCG-63802) Productos relacionados
- 620113-73-7(CCG-63808)
- 1806481-01-5(3-Cyano-4-formylphenylhydrazine)
- 493004-53-8(ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate)
- 2228349-20-8(2-azido-2-(3-tert-butylphenyl)ethan-1-ol)
- 953739-99-6(1-[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methanamine)
- 27567-85-7(tricyclo4.3.1.0^{3,8}decan-4-one)
- 2138011-22-8(1-2-(4-bromo-1H-pyrazol-1-yl)ethyl-3-methyl-1H-pyrazol-4-amine)
- 1261969-03-2(4-[4-(Dimethylsulfamoyl)phenyl]-3-methoxybenzoic acid)
- 19853-62-4(5,7-Dichloroquinoxaline)
- 2229408-66-4(1,1-difluoro-2-(1H-indol-2-yl)propan-2-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:620112-78-9)CCG-63802

Pureza:99%
Cantidad:50mg
Precio ($):379.0